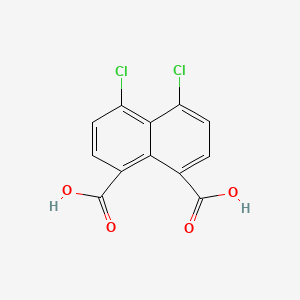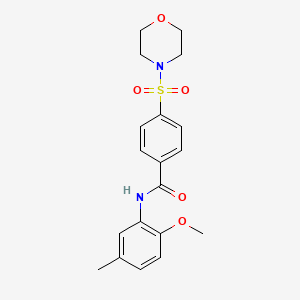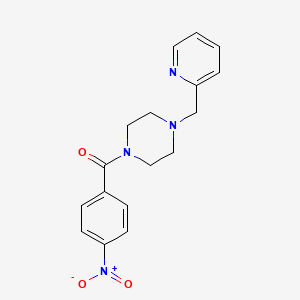![molecular formula C16H17F3N2O2 B5514778 3-isopropyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-5-isoxazolecarboxamide](/img/structure/B5514778.png)
3-isopropyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-5-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of isoxazole derivatives, including compounds similar to "3-isopropyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-5-isoxazolecarboxamide," involves strategic organic synthesis techniques. The cycloaddition reactions, particularly the 1,3-dipolar cycloaddition, serve as a cornerstone method for constructing the isoxazole ring. For example, the synthesis of related compounds like 3-carboxyisoxazoles and 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides demonstrates the utilization of cycloaddition reactions and subsequent functional group transformations to achieve the desired molecular architecture (Patterson, Cheung, & Ernest, 1992) (Prabakaran, Khan, & Jin, 2012).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by the presence of the isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms. This ring system imparts distinct chemical properties to the molecule, such as electronic distribution, which can be probed by techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Structural elucidation studies provide insight into the conformation, electronic structure, and potential reactive sites of these molecules (Liu et al., 2016).
Chemical Reactions and Properties
Isoxazole derivatives participate in a variety of chemical reactions, reflecting their reactivity and potential for further chemical modification. These reactions include nucleophilic substitution, electrophilic addition, and cycloaddition reactions. The presence of functional groups such as carboxamide allows for the introduction of various substituents, enhancing the molecule's chemical diversity and applicability in different chemical contexts (Yu et al., 2009).
Physical Properties Analysis
The physical properties of isoxazole derivatives, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. These properties are influenced by the molecular structure, particularly the distribution of electron density and the presence of functional groups. Studies utilizing techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) contribute to the understanding of these compounds' physical characteristics (Shahidha et al., 2014).
科学的研究の応用
Electronic Structure in Single-Component Conductors
A study by (Filatre-Furcate et al., 2016) explored the use of bulky substituents, such as isopropyl, in controlling the solid-state structures and charge mobility of organic semiconductors. This approach, applied in molecular metals, investigated steric effects in single-component conductors, revealing a unique stacked structure and a three-dimensional network impacting conductivity and electronic structure.
Inhibition of Dihydroorotate Dehydrogenase
The research by (Knecht & Löffler, 1998) found that certain isoxazol derivatives, including those with a structure related to 3-isopropyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-5-isoxazolecarboxamide, inhibit dihydroorotate dehydrogenase, an enzyme critical for pyrimidine synthesis. This inhibition has implications for immune cell functions and could be relevant in pharmaceutical applications.
Anticancer Activity in Diaminopyrazoles
The study conducted by (Cocco et al., 2006) investigated aminopyrazole derivatives, related to isoxazole compounds, for their potential antitumoral activities. This research highlights the role of such compounds in the development of new cancer therapies.
Synthesis of Pyrazole Carboxamides
(Prabakaran et al., 2012) demonstrated an efficient method to synthesize pyrazole carboxamides, closely related to isoxazole carboxamides. These compounds are important in various chemical synthesis processes, including pharmaceuticals and organic materials.
Prodrug Development for Anti-Inflammatory Agents
Research by (Patterson et al., 1992) discussed the synthesis and evaluation of a compound similar to 3-isopropyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-5-isoxazolecarboxamide as a prodrug for anti-inflammatory agents. This research is pivotal in understanding the pharmacokinetics and pharmacodynamics of such compounds.
Nickel(II) Complexes for Ethylene Polymerization
In the study by (Lee et al., 2001), complexes similar to isoxazole carboxamides were used in catalysis for ethylene polymerization. This application is significant in the field of polymer chemistry and industrial processes.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-propan-2-yl-N-[2-[3-(trifluoromethyl)phenyl]ethyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2/c1-10(2)13-9-14(23-21-13)15(22)20-7-6-11-4-3-5-12(8-11)16(17,18)19/h3-5,8-10H,6-7H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINPCZQSBHWMDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(=O)NCCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isopropyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-5-isoxazolecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5514704.png)
![4-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5514711.png)
![N-benzyl-N-[(6-methyl-2-pyridinyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5514717.png)
![N'-[2-(2-isopropyl-5-methylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5514742.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5514745.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5514750.png)


![2'-[2-(1H-imidazol-1-yl)ethoxy]-N,N-dimethylbiphenyl-4-carboxamide](/img/structure/B5514763.png)
![(1R,5S)-3-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5514765.png)
![5-{[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]carbonyl}-N-phenylpyrimidin-2-amine](/img/structure/B5514771.png)
![[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B5514785.png)
![4-[1-(quinolin-8-ylcarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B5514789.png)
